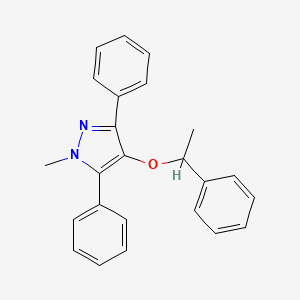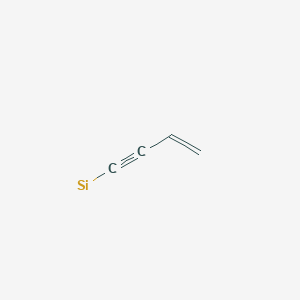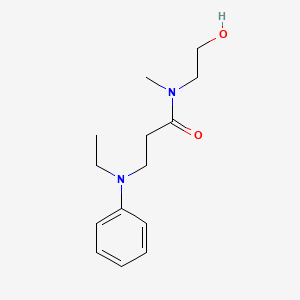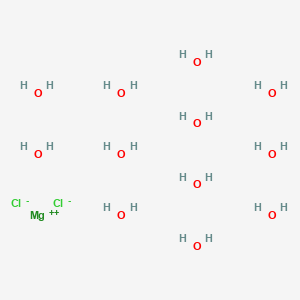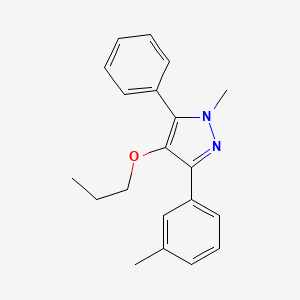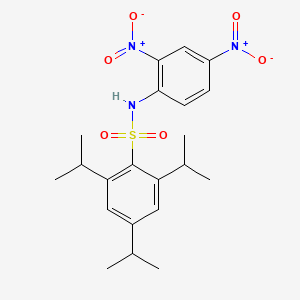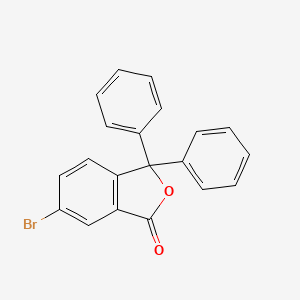
6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one typically involves the bromination of a precursor benzofuran compound. One common method is the electrophilic aromatic substitution reaction, where a bromine source (such as bromine or N-bromosuccinimide) is used in the presence of a catalyst or under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include using more efficient catalysts, optimizing reaction temperatures and times, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and phenyl groups could influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenyl-2-benzofuran-1(3H)-one: Lacks the bromine atom, which might result in different chemical reactivity and biological activity.
6-Chloro-3,3-diphenyl-2-benzofuran-1(3H)-one: Similar structure but with a chlorine atom instead of bromine, which could affect its properties.
6-Fluoro-3,3-diphenyl-2-benzofuran-1(3H)-one: Contains a fluorine atom, potentially leading to different interactions and stability.
Uniqueness
The presence of the bromine atom in 6-Bromo-3,3-diphenyl-2-benzofuran-1(3H)-one can significantly influence its chemical and biological properties. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
60573-65-1 |
|---|---|
Molecular Formula |
C20H13BrO2 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
6-bromo-3,3-diphenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C20H13BrO2/c21-16-11-12-18-17(13-16)19(22)23-20(18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
InChI Key |
YZMJLJWCRFJSLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Br)C(=O)O2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)

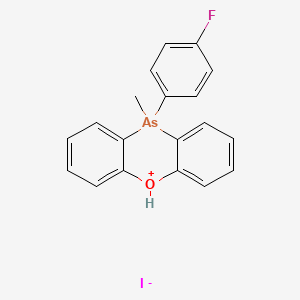
![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)
